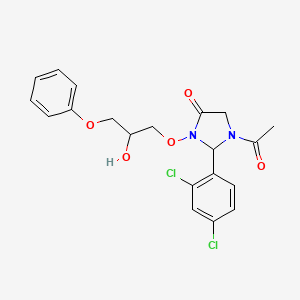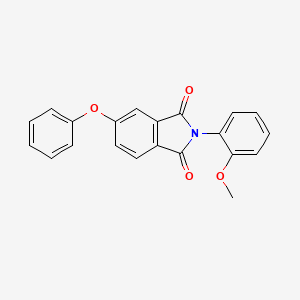
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure with multiple functional groups, including an imidazolidinone ring, acetyl group, dichlorophenyl group, hydroxy group, and phenoxypropoxy moiety. Its unique structure allows it to participate in diverse chemical reactions and exhibit specific biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Imidazolidinone Ring: This step involves the reaction of an appropriate diamine with a carbonyl compound under acidic or basic conditions to form the imidazolidinone core.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group can be introduced via a nucleophilic substitution reaction using a suitable dichlorobenzene derivative.
Attachment of the Acetyl Group: Acetylation is achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Addition of the Hydroxy and Phenoxypropoxy Groups: The hydroxy group is introduced through a hydroxylation reaction, while the phenoxypropoxy group is added via an etherification reaction using phenol and an appropriate alkylating agent.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance scalability and efficiency.
化学反応の分析
Types of Reactions
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents such as NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).
Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO₄, H₂O₂
Reducing Agents: NaBH₄, LiAlH₄
Nucleophiles: Amines, thiols, alkoxides
Major Products
Oxidation: Formation of ketones or aldehydes from alcohols.
Reduction: Formation of alcohols from ketones or aldehydes.
Substitution: Formation of substituted aromatic compounds.
科学的研究の応用
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biomolecules, influencing various biochemical pathways.
類似化合物との比較
Similar Compounds
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxypropoxy)imidazolidin-4-one
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-phenoxypropoxy)imidazolidin-4-one
- 1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-methoxypropoxy)imidazolidin-4-one
Uniqueness
1-Acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and phenoxypropoxy groups distinguishes it from similar compounds, potentially enhancing its solubility, stability, and interaction with biological targets.
特性
分子式 |
C20H20Cl2N2O5 |
|---|---|
分子量 |
439.3 g/mol |
IUPAC名 |
1-acetyl-2-(2,4-dichlorophenyl)-3-(2-hydroxy-3-phenoxypropoxy)imidazolidin-4-one |
InChI |
InChI=1S/C20H20Cl2N2O5/c1-13(25)23-10-19(27)24(20(23)17-8-7-14(21)9-18(17)22)29-12-15(26)11-28-16-5-3-2-4-6-16/h2-9,15,20,26H,10-12H2,1H3 |
InChIキー |
PEWZDDANXATMAJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CC(=O)N(C1C2=C(C=C(C=C2)Cl)Cl)OCC(COC3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[1-(3-chlorobenzyl)-3-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11541134.png)
![4-[(E)-{[2-(3,4-Dimethylphenoxy)acetamido]imino}methyl]-2-methoxyphenyl 3-fluorobenzoate](/img/structure/B11541140.png)

![1-[4-(4-ethylphenyl)-3'-(4-methoxyphenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone](/img/structure/B11541149.png)
![N-[(E)-(2,4-dichlorophenyl)methylidene]-2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-amine](/img/structure/B11541153.png)
![(3Z)-3-[(4-Methoxyphenyl)imino]-5-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B11541168.png)
![2-(4-chlorophenyl)-N-[(2,4-dichlorophenoxy)acetyl]-N-(2,6-dimethylphenyl)-2-(morpholin-4-yl)acetamide](/img/structure/B11541171.png)
![2-heptyl-N-{4-[(E)-phenyldiazenyl]phenyl}cyclopropanecarboxamide](/img/structure/B11541173.png)
![N-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-spiro[2-aza-4,7-methanoisoindole-8,1'-cyclopropan]-2-yl)-4-methylbenzamide](/img/structure/B11541184.png)
![4-{(E)-[(4-chlorophenyl)imino]methyl}phenyl naphthalene-1-carboxylate](/img/structure/B11541192.png)
![2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}-1H-indene-1,3(2H)-dione](/img/structure/B11541202.png)
![N-(4-Bromophenyl)-2-{N-[3-(trifluoromethyl)phenyl]benzenesulfonamido}acetamide](/img/structure/B11541205.png)
![4-({2-[(2E)-2-(2-fluorobenzylidene)hydrazinyl]-5-nitrophenyl}sulfonyl)morpholine](/img/structure/B11541207.png)
